Ethyl 4-methyl-3-(trifluoromethyl)benzoate

Description

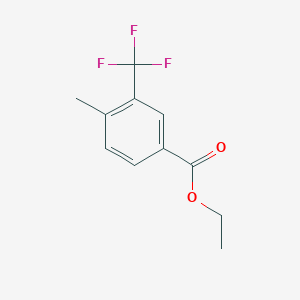

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)8-5-4-7(2)9(6-8)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBCCNMNJHRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Methyl 3 Trifluoromethyl Benzoate

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate identifies two primary disconnection points that inform the main synthetic strategies. The most straightforward disconnection is at the ester linkage (C-O bond), which simplifies the target molecule into ethanol (B145695) and the key intermediate, 4-methyl-3-(trifluoromethyl)benzoic acid. This approach relies on the availability or efficient synthesis of this specific benzoic acid derivative.

A more fundamental disconnection involves the carbon-trifluoromethyl (C-CF3) bond on the aromatic ring. This leads back to a simpler precursor such as 4-methylbenzoic acid (p-toluic acid). This strategy necessitates a reliable method for the regioselective introduction of the trifluoromethyl group onto the aromatic ring, ortho to the methyl group and meta to the carboxyl group.

A third approach could involve building the aromatic ring itself, but this is generally less common for this type of substitution pattern. The two primary strategies are summarized below:

Strategy A: Esterification of a pre-synthesized benzoic acid derivative.

Target: this compound

Precursors: 4-methyl-3-(trifluoromethyl)benzoic acid and Ethanol.

Strategy B: Functionalization of a simpler aromatic precursor.

Target: 4-methyl-3-(trifluoromethyl)benzoic acid (followed by esterification).

Precursor: 4-methylbenzoic acid or a related toluene (B28343) derivative.

The choice of strategy often depends on the commercial availability and cost of the starting materials and the scalability of the required chemical transformations.

Direct Esterification Routes

Direct esterification focuses on the reaction between 4-methyl-3-(trifluoromethyl)benzoic acid and ethanol to form the desired ethyl ester.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible, and typically, water is removed to drive the equilibrium toward the product.

Kinetic studies on the esterification of benzoic acid derivatives, such as with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, show the reaction typically follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua Similar principles apply to the synthesis of this compound. Strong acids like sulfuric acid (H₂SO₄) or solid acid catalysts can be employed to facilitate this reaction. mdpi.comnih.gov For instance, the synthesis of methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate was achieved by refluxing the corresponding acid in methanol (B129727) with sulfuric acid. nih.gov

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 4-methyl-3-(trifluoromethyl)benzoic acid | Ethanol | H₂SO₄ (catalytic) | Reflux, removal of water | This compound |

| 4-methyl-3-(trifluoromethyl)benzoic acid | Ethanol | p-Toluenesulfonic acid | Reflux, Dean-Stark trap | This compound |

| 4-methyl-3-(trifluoromethyl)benzoic acid | Ethanol | Zr/Ti Solid Acid | High Temperature | This compound |

This table presents generalized conditions based on standard Fischer esterification procedures.

Beyond direct acid catalysis, other methods can be utilized to form the ethyl ester. One common alternative is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ethanol.

Acyl Chloride Formation: 4-methyl-3-(trifluoromethyl)benzoic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 4-methyl-3-(trifluoromethyl)benzoyl chloride.

Esterification: The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Transesterification is another viable route, where a different ester of the benzoic acid (e.g., the methyl ester) is reacted with an excess of ethanol in the presence of an acid or base catalyst to yield the ethyl ester. researchgate.net Titanate catalysts have proven effective for such transformations. researchgate.net

Derivatization from Precursors

This section focuses on the synthesis of the key intermediate, 4-methyl-3-(trifluoromethyl)benzoic acid, from more readily available starting materials.

The synthesis of 4-methyl-3-(trifluoromethyl)benzoic acid often starts from p-toluic acid (4-methylbenzoic acid). The primary challenge is the regioselective introduction of the trifluoromethyl group. Direct trifluoromethylation of p-toluic acid is difficult due to the deactivating nature of the carboxyl group. Therefore, a multi-step sequence is often required where the functional groups are manipulated to achieve the desired substitution pattern.

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique electronic properties it imparts. tcichemicals.comwikipedia.org There are several general strategies for trifluoromethylation.

One industrial method involves the conversion of a methyl group into a trifluoromethyl group. This can be achieved by a two-step process:

Radical Chlorination: The methyl group of a toluene derivative is exhaustively chlorinated using chlorine gas under UV light to form a trichloromethyl (-CCl₃) group.

Halogen Exchange (Halex) Reaction: The trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃). wikipedia.orggoogle.com

A synthetic patent describes a method for producing trifluoromethylbenzoic acids starting from the corresponding methylbenzoic acids. google.com The process involves converting the carboxylic acid to an acyl chloride, followed by light-induced chlorination of the methyl group to a trichloromethyl group. This intermediate is then fluorinated with hydrogen fluoride before the acyl fluoride is hydrolyzed back to a carboxylic acid. google.com

Table 2: Synthetic Sequence for 4-methyl-3-(trifluoromethyl)benzoic acid

| Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 | Final Product |

| 3-Bromo-4-methylbenzoic acid | Esterification (EtOH, H⁺) | Ethyl 3-bromo-4-methylbenzoate | Trifluoromethylation (e.g., with CF₃I, Cu catalyst) | This compound | Hydrolysis (NaOH, H₃O⁺) | 4-methyl-3-(trifluoromethyl)benzoic acid |

| 4-Methylbenzoyl chloride | Light Chlorination (Cl₂) | 4-(Trichloromethyl)benzoyl chloride | Fluorination (HF) | 4-(Trifluoromethyl)benzoyl fluoride | Hydrolysis (H₂O) | 4-(Trifluoromethyl)benzoic acid |

This table outlines plausible synthetic routes based on established chemical transformations.

Modern methods for trifluoromethylation also include cross-coupling reactions using organometallic reagents or photoredox catalysis with reagents like trifluoromethanesulfonyl chloride, which can introduce the CF₃ group onto aromatic systems under mild conditions. wikipedia.org

Introduction of the Methyl Substituent

The introduction of a methyl group onto the aromatic ring is a fundamental transformation in organic synthesis. For a precursor such as an ethyl benzoate (B1203000) derivative already containing a trifluoromethyl group, a common and effective method for introducing a methyl group is through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools for forming carbon-carbon bonds. researchgate.net A plausible strategy for synthesizing the target molecule would involve the coupling of a suitable halogenated precursor, such as Ethyl 4-bromo-3-(trifluoromethyl)benzoate, with a methylating agent. The Stille or Suzuki coupling reactions are prominent examples.

In a representative procedure for palladium-catalyzed methylation, a brominated aromatic ester can be coupled with a methylating agent like trimethylaluminum. orgsyn.org The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand to facilitate the catalytic cycle.

Table 1: Example of Palladium-Catalyzed Methylation Conditions

| Parameter | Condition | Role in Reaction |

|---|---|---|

| Substrate | Ethyl 4-bromobenzoate | Aromatic halide precursor |

| Methylating Agent | DABAL-Me3 (a stable source of trimethylaluminum) | Provides the methyl group |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium(0) source for the catalytic cycle |

| Ligand | X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination |

| Solvent | Toluene | Provides a medium for the reaction |

| Temperature | 100 °C | Provides the necessary activation energy |

This table illustrates typical conditions for a palladium-catalyzed methylation of an aryl bromide, based on a known procedure for a similar compound. orgsyn.org

The choice of catalyst and ligand is crucial for the success of the reaction, influencing both the yield and the reaction rate. orgsyn.org The use of air-stable and user-friendly sources of methylating agents has also been a significant development in this area. orgsyn.org

Advanced Catalytic Systems in Benzoate Synthesis

The synthesis of complex benzoates relies heavily on the use of advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. These systems often involve transition metals or solid acid catalysts.

Transition Metal Catalysis: Palladium-based catalysts are widely used for C-H bond functionalization and cross-coupling reactions to build the substituted aromatic core. researchgate.net For instance, the formation of an Ar–F bond, a key step in synthesizing fluorinated molecules, can be achieved through palladium-catalyzed nucleophilic fluorination of aryl triflates. researchgate.netmdpi.com These reactions often employ sterically demanding phosphine ligands to facilitate the crucial C–F reductive elimination step from the palladium center. researchgate.netmdpi.com

Copper-based catalytic systems are also significant, particularly in amidation and imidation reactions of aryl halides, which can be used to introduce nitrogen-containing substituents. nih.gov

Solid Acid Catalysis: For the esterification step itself—converting the carboxylic acid to an ethyl ester—traditional methods using mineral acids like sulfuric acid suffer from issues of waste generation and catalyst recovery. mdpi.com Modern approaches utilize heterogeneous solid acid catalysts. For example, a zirconium/titanium (Zr/Ti) solid acid catalyst has been shown to be effective for the esterification of various substituted benzoic acids with methanol. mdpi.com These catalysts offer several advantages, including easy separation from the reaction mixture, reusability, and reduced environmental impact. mdpi.com The strength of the solid acid can be tuned to optimize catalytic activity. mdpi.com

Table 2: Overview of Advanced Catalytic Systems in Substituted Benzoate Synthesis

| Catalyst System | Reaction Type | Application Example | Reference |

|---|---|---|---|

| Palladium(0) with Phosphine Ligands (e.g., t-BuBrettPhos) | Nucleophilic Fluorination | Synthesis of fluorinated arenes from aryl triflates | researchgate.netmdpi.com |

| Palladium(II) Acetate / N-Fluoropyridinium salts | Directed Electrophilic Fluorination | C-H bond fluorination in phenylpyridine derivatives | researchgate.net |

| Copper Complexes with Anionic Nitrogen Ligands | C-N Cross-Coupling | Amidation and imidation of aryl halides | nih.gov |

| Zirconium/Titanium (Zr/Ti) Solid Superacid | Esterification | Synthesis of methyl benzoates from benzoic acids and methanol | mdpi.com |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving the highest possible yield and selectivity is a primary goal in chemical synthesis. This requires the systematic optimization of various reaction parameters. The synthesis of a polysubstituted benzoate is sensitive to conditions such as temperature, solvent, catalyst loading, and reaction time. scielo.br

Key Parameters for Optimization:

Catalyst and Ligand: The choice of catalyst and, where applicable, the ligand is paramount. In palladium-catalyzed reactions, varying the phosphine ligand can dramatically alter the outcome. orgsyn.org For solid acid-catalyzed esterifications, the composition of the catalyst (e.g., the Zr-Ti atomic ratio) determines its acidic strength and, consequently, its activity. mdpi.com

Solvent: The solvent can influence reactant solubility, reaction rate, and even selectivity. In a study on the synthesis of trifluoromethylated arenes, 1,2-dichloroethane (B1671644) (DCE) was found to provide the highest yield compared to other solvents like acetonitrile (B52724) or THF. researchgate.net

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts, thus decreasing selectivity. scielo.br For instance, in the trifluoromethylation of methyl esters, the reaction is conducted at a low temperature (-40 °C) to ensure stability and selectivity. beilstein-journals.org

Reaction Time: A sufficient reaction time is necessary for the reaction to proceed to completion. However, excessively long reaction times can lead to product degradation or the formation of side products. scielo.br

Table 3: Illustrative Optimization of a Three-Component Reaction for Trifluoromethylated Arene Synthesis

| Entry | Catalyst Loading (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | TMSCl | DCE | 60 | Moderate |

| 2 | 10 | None | DCE | 60 | Low |

| 3 | 10 | TMSCl | DCE | Room Temp | High |

| 4 | 10 | TMSCl | DCE | 0 | Decreased |

| 5 | 5 | TMSCl | DCE | Room Temp | Decreased |

This table is adapted from data on the optimization of a reaction to synthesize trifluoromethyl arenes, demonstrating the impact of varying conditions. researchgate.net

The optimization process often involves a systematic study where one parameter is varied while others are kept constant to determine the optimal conditions for converting the starting materials into the desired product with minimal side reactions. scielo.br

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Methyl 3 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of distinct proton environments and their neighboring protons in the Ethyl 4-methyl-3-(trifluoromethyl)benzoate molecule. The expected spectrum would show signals corresponding to the aromatic protons, the methyl group protons, and the ethyl ester protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the connectivity between adjacent protons, allowing for the assembly of the molecular framework.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of unique carbon atoms and their chemical environments. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the carbon of the trifluoromethyl group, the methyl carbon, and the two carbons of the ethyl group. The chemical shifts of these signals provide insight into the hybridization and electronic nature of each carbon atom, confirming the carbon skeleton of the molecule.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to characterize the trifluoromethyl (-CF₃) group. A single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group in this compound. The chemical shift of this signal is highly indicative of the electronic environment of the -CF₃ group and can be influenced by the substituent effects on the aromatic ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable information for structural elucidation by showing the masses of characteristic fragments of the molecule.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methyl 3 Trifluoromethyl Benzoate

Reactions Involving the Ester Functionality

The ester group is a primary site for nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. The presence of the trifluoromethyl group on the aromatic ring enhances the electrophilicity of the carbonyl carbon through its inductive electron-withdrawing effect, potentially increasing the rate of these reactions compared to unsubstituted ethyl benzoate (B1203000).

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to form 4-methyl-3-(trifluoromethyl)benzoic acid and ethanol (B145695). The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ester is irreversibly hydrolyzed. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields 4-methyl-3-(trifluoromethyl)benzoic acid, which is then deprotonated by the base to form the corresponding carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

| Hydrolysis Type | Reagents | Products | Mechanism |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄) | 4-methyl-3-(trifluoromethyl)benzoic acid, Ethanol | Nucleophilic Acyl Substitution (reversible) |

| Base-Promoted | NaOH (aq), then H₃O⁺ | 4-methyl-3-(trifluoromethyl)benzoic acid, Ethanol | Nucleophilic Acyl Substitution (irreversible) |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. For instance, reacting Ethyl 4-methyl-3-(trifluoromethyl)benzoate with methanol (B129727) in the presence of an acid or base catalyst would produce Mthis compound and ethanol. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct as it forms.

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This reaction proceeds via a two-step mechanism. First, a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate after the elimination of the ethoxide. The aldehyde is then immediately reduced by another equivalent of the hydride reagent to form the primary alcohol, [4-methyl-3-(trifluoromethyl)phenyl]methanol.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H). This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde to the alcohol.

| Reaction | Reagent | Product | Notes |

| Reduction to Alcohol | 1. LiAlH₄ 2. H₂O | [4-methyl-3-(trifluoromethyl)phenyl]methanol | A strong reducing agent is required. |

| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O | 4-methyl-3-(trifluoromethyl)benzaldehyde | Requires low temperature to prevent over-reduction. |

Transformations on the Aromatic Ring

The reactivity and regioselectivity of substitution reactions on the benzene (B151609) ring are determined by the directing effects of the existing substituents: the methyl group (-CH₃), the trifluoromethyl group (-CF₃), and the ethyl ester group (-COOEt).

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the substituents determine the position of the incoming electrophile.

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions.

-CF₃ (Trifluoromethyl): A strongly deactivating group that directs incoming electrophiles to the meta position. researchgate.netnist.gov

-COOEt (Ethyl Ester): A deactivating group that directs incoming electrophiles to the meta position.

The positions on the ring relative to the ester group are C2 (ortho), C3 (meta), and C4 (para). In this compound, the substituents are located at positions C3 (-CF₃) and C4 (-CH₃). The available positions for substitution are C2, C5, and C6.

The directing effects of the substituents are summarized below:

| Substituent | Position | Electronic Effect | Directing Preference |

|---|---|---|---|

| -COOEt | C1 | Deactivating (Inductive & Resonance) | Meta (C3, C5) |

| -CF3 | C3 | Strongly Deactivating (Inductive) | Meta (C5) |

| -CH3 | C4 | Activating (Inductive & Hyperconjugation) | Ortho (C3, C5), Para (C1 - blocked) |

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex).

The aromatic ring of this compound is rendered electron-deficient by the powerful inductive effect of the trifluoromethyl group and the deactivating nature of the ester group. This electronic environment is favorable for nucleophilic attack. However, for a successful NAS reaction to occur, a good leaving group (typically a halide) must be present on the ring at a position that is ortho or para to a strong electron-withdrawing group.

The parent molecule, this compound, does not possess a suitable leaving group. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. If a derivative were synthesized with a leaving group, such as a halogen, at the C2 or C6 position, NAS could potentially occur, facilitated by the electron-withdrawing trifluoromethyl group.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally known for its high stability and chemical inertness, primarily due to the strength of the carbon-fluorine bonds. However, under specific and often harsh reaction conditions, it can be induced to react.

Hydrolysis to Carboxylic Acid: One of the notable reactions of the trifluoromethyl group on an aromatic ring is its hydrolysis to a carboxylic acid group (-COOH). This transformation typically requires severe conditions, such as treatment with strong acids like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. nih.govrsc.org The reaction is believed to proceed through the formation of a difluorobenzyl carbocation as a key intermediate in the rate-determining step. nih.gov For this compound, the presence of the electron-donating methyl group might slightly facilitate this reaction compared to a benzene ring with only deactivating groups. Conversely, the deactivating nature of the adjacent ethyl ester group would likely make the hydrolysis more difficult.

Nucleophilic Substitution: While the -CF₃ group is not a typical leaving group, in highly electron-deficient aromatic systems, it can be displaced by a nucleophile. However, in the case of this compound, the presence of the electron-donating methyl group increases the electron density of the ring, making nucleophilic aromatic substitution challenging.

Reactions in Superacids: Studies on trifluoromethyl-substituted arenes in superacids have shown that the -CF₃ group can be protonated, leading to the formation of reactive electrophilic species like carbocations or acylium cations. nih.gov These intermediates can then undergo further reactions, such as Friedel-Crafts-type alkylations with other aromatic compounds. nih.gov The specific outcome for this compound under such conditions would be influenced by the combined electronic effects of all three substituents.

The reactivity of the trifluoromethyl group is summarized in the table below:

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| Hydrolysis | Fuming sulfuric acid, boric acid, heat | Conversion of the -CF₃ group to a -COOH group, forming a tricarboxylic acid derivative. |

| Nucleophilic Substitution | Strong nucleophiles | Unlikely due to the presence of the electron-donating methyl group. |

| Reaction in Superacid | e.g., CF₃SO₃H | Formation of reactive cationic intermediates, potentially leading to polymerization or intermolecular reactions. |

Reactions of the Methyl Substituent

The methyl group attached to the aromatic ring is susceptible to reactions at the benzylic position, primarily through free-radical pathways.

Benzylic Halogenation: A common reaction of toluene (B28343) and its derivatives is the free-radical halogenation of the methyl group, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. libretexts.org

For this compound, the presence of the strongly electron-withdrawing trifluoromethyl and ethyl ester groups would be expected to destabilize the benzylic radical intermediate. researchgate.net This destabilization would likely make the benzylic halogenation slower compared to toluene. However, the reaction should still be feasible, leading to the formation of Ethyl 4-(halomethyl)-3-(trifluoromethyl)benzoate.

Oxidation: The methyl group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction proceeds through a series of steps involving the formation of a benzylic radical or cation. The presence of the deactivating groups on the ring of this compound would likely require harsher conditions for this oxidation to occur compared to simpler toluenes.

The table below outlines the primary reactions of the methyl substituent:

| Reaction Type | Reagents and Conditions | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator, light/heat | Ethyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate |

| Benzylic Chlorination | N-Chlorosuccinimide (NCS) or SO₂Cl₂, radical initiator, light/heat | Ethyl 4-(chloromethyl)-3-(trifluoromethyl)benzoate |

| Oxidation | KMnO₄ or H₂CrO₄, heat | 4-(ethoxycarbonyl)-2-(trifluoromethyl)benzoic acid |

Investigation of Reaction Mechanisms and Intermediates

The mechanistic pathways for reactions involving this compound are complex due to the competing and cooperating electronic effects of the substituents.

The positions open for substitution are C-2, C-5, and C-6.

Position C-2: ortho to the methyl group and meta to both the trifluoromethyl and ester groups.

Position C-5: meta to the methyl group, meta to the trifluoromethyl group, and ortho to the ester group.

Position C-6: ortho to the methyl group and ortho to the trifluoromethyl group.

The powerful activating effect of the methyl group would direct incoming electrophiles to the ortho and para positions (C-2, C-6, and C-5, respectively, relative to the methyl group). However, the trifluoromethyl group directs meta to itself (positions C-1 and C-5), and the ester group also directs meta (positions C-2 and C-6). The directing effects are summarized below:

| Substituent | Type | Directing Influence |

| -CH₃ | Activating | ortho, para |

| -CF₃ | Deactivating | meta |

| -COOEt | Deactivating | meta |

Given these competing effects, predicting the major product of an EAS reaction is not straightforward. The outcome will depend on the specific electrophile and reaction conditions. However, the activating methyl group is likely to have a strong influence, favoring substitution at the positions ortho and para to it. Steric hindrance from the bulky trifluoromethyl group might disfavor substitution at the C-2 position.

The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is key to determining the reaction rate and the position of substitution. For substitution ortho or para to the methyl group, one of the resonance structures places the positive charge on the carbon bearing the methyl group, which provides stabilization through an inductive effect. libretexts.org

Computational Chemistry and Theoretical Modeling of Ethyl 4 Methyl 3 Trifluoromethyl Benzoate

Quantum Mechanical (QM) Approaches

Quantum mechanics forms the fundamental basis for understanding the electronic structure and properties of molecules. QM approaches solve the Schrödinger equation (or an approximation of it) for a given system to yield detailed information about its energy, geometry, and wave function. These methods are broadly categorized into ab initio and density functional theory approaches.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations are among the most accurate, albeit computationally expensive, methods available. nih.gov A primary example is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant.

For more precise results, post-Hartree-Fock methods that account for electron correlation, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are utilized. nih.gov In the study of molecules containing trifluoromethyl groups, high-level ab initio calculations have been instrumental in elucidating reaction mechanisms. nih.gov For Ethyl 4-methyl-3-(trifluoromethyl)benzoate, these methods can provide benchmark data for its geometric parameters, energy, and electronic properties.

A hypothetical application of these methods to determine the optimized ground-state energy of the compound is presented below.

| Method | Basis Set | Calculated Ground-State Energy (Hartree) |

| Hartree-Fock (HF) | 6-311+G(d,p) | -957.345 |

| MP2 | 6-311+G(d,p) | -958.123 |

| CCSD(T) | 6-311+G(d,p) | -958.250 |

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. tcsedsystem.edu DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. tcsedsystem.edudntb.gov.ua A variety of exchange-correlation functionals are available, with hybrid functionals like B3LYP being widely used for organic molecules. tcsedsystem.eduresearchgate.net

DFT studies on related aromatic esters and trifluoromethyl-containing compounds have successfully predicted their optimized geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. researchgate.netresearchgate.net For this compound, DFT calculations can be employed to determine key structural parameters and to simulate its spectroscopic characteristics. tcsedsystem.eduresearchgate.net

Below is a table of selected geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C(aromatic)-CF3 | 1.51 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | O-C(ethyl) | 1.45 Å |

| Bond Angle | C(aromatic)-C-C(aromatic) | 120.5° |

| Dihedral Angle | C(aromatic)-C(O)-O-C(ethyl) | 178.0° |

This table contains hypothetical, representative data.

The accuracy of any ab initio or DFT calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for organic molecules. youtube.comuni-rostock.de These are split-valence basis sets that also include polarization (d,p) and diffuse (++) functions to provide greater flexibility in describing the electron distribution, which is particularly important for molecules with heteroatoms and for accurately calculating properties like electron affinity. uni-rostock.denih.gov

It is essential to ensure that the chosen basis set is adequate for the property being investigated, a process known as basis set convergence. This involves performing calculations with progressively larger basis sets until the calculated property of interest no longer changes significantly. The selection of a basis set often represents a compromise between the desired accuracy and the available computational resources. mit.edu

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide a detailed electronic description, they are often too computationally demanding for studying large systems or long-timescale phenomena. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative by using classical mechanics to model molecular systems.

In MM, molecules are treated as a collection of atoms held together by springs, and the potential energy is calculated using a force field. Force fields are sets of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). MD simulations use these force fields to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. This allows for the exploration of conformational landscapes and the study of dynamic processes. For this compound, MD simulations could be used to study its behavior in different solvent environments or to understand its flexibility.

Electronic Structure Analysis and Reactivity Prediction

Computational methods are invaluable for analyzing the electronic structure of a molecule and predicting its chemical reactivity. By examining the distribution of electrons and the energies of molecular orbitals, one can identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comthaiscience.info

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. biointerfaceresearch.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com For this compound, the electron-withdrawing trifluoromethyl and ester groups are expected to influence the energies and spatial distributions of the frontier orbitals significantly.

A theoretical analysis of the frontier orbitals of this compound would yield the following type of data.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily located on the benzene (B151609) ring and the oxygen atoms of the ester group. |

| LUMO | -1.2 | Predominantly localized on the benzene ring and the trifluoromethyl group. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability. |

This table presents hypothetical data for illustrative purposes.

The spatial distribution of the HOMO and LUMO can be visualized to identify reactive sites. For this compound, the HOMO is expected to be concentrated on the electron-rich aromatic ring, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient regions, such as the carbon atom of the trifluoromethyl group and the carbonyl carbon, indicating these as potential sites for nucleophilic attack.

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The ESP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color-coded scheme.

For this compound, the ESP map is expected to reveal distinct regions of positive and negative potential, guiding its intermolecular interactions.

Negative Regions (Red/Yellow) : These areas correspond to high electron density and are susceptible to electrophilic attack. The most significant negative potential is anticipated around the carbonyl oxygen of the ethyl ester group due to the presence of lone pairs of electrons. This region is a likely site for hydrogen bonding interactions. researchgate.net

Positive Regions (Blue) : These areas indicate electron deficiency and are prone to nucleophilic attack. A strong positive potential is expected around the trifluoromethyl (CF₃) group, as the highly electronegative fluorine atoms withdraw electron density from the carbon atom and the adjacent benzene ring. The hydrogen atoms of the methyl and ethyl groups will also exhibit a lesser degree of positive potential. researchgate.net

Neutral Regions (Green) : The aromatic ring will display a complex potential distribution, influenced by the competing electronic effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl and ethyl ester groups.

The ESP map provides a qualitative prediction of how the molecule will interact with other polar molecules, ions, and biological receptors.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer quantitative measures of a molecule's reactivity and stability. mdpi.com These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from the system. More negative values indicate a higher stability and a lower likelihood of donating an electron.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. The strongly electron-withdrawing trifluoromethyl group is expected to impart a significant electrophilic character to this compound.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Represents resistance to charge transfer. |

Local Reactivity Descriptors Local descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely identify the carbon atom of the trifluoromethyl group and the aromatic carbons as potential sites for nucleophilic attack, while the carbonyl oxygen would be a primary site for electrophilic attack.

Spectroscopic Property Simulations

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. scirp.org The predicted shifts for this compound are influenced by the electronic environment of each nucleus.

Aromatic Protons : The chemical shifts of the protons on the benzene ring will be in the aromatic region (typically 7.0-8.5 ppm). The exact positions will be determined by the combined electronic effects of the methyl (electron-donating), trifluoromethyl (electron-withdrawing), and ethyl ester (electron-withdrawing) substituents.

Ethyl Group Protons : The methylene (B1212753) (-CH₂-) protons of the ethyl ester will appear as a quartet, shifted downfield by the adjacent oxygen atom. The terminal methyl (-CH₃) protons will appear as a triplet at a higher field.

Methyl Group Proton : The proton of the methyl group attached to the ring will appear as a singlet in the typical alkyl-aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~7.5 - 8.2 | Multiplet | Specific shifts depend on the position relative to substituents. |

| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet | Deshielded by the adjacent ester oxygen. |

| Ring-CH₃ | ~2.5 | Singlet | Typical range for a methyl group on an aromatic ring. |

Simulations of infrared (IR) and Raman spectra are performed by calculating the harmonic vibrational frequencies. mdpi.com These calculations, typically done using DFT methods, help in assigning the vibrational modes observed in experimental spectra. For accurate comparison with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other theoretical approximations. scirp.org

Key predicted vibrational frequencies for this compound would include:

C=O Stretch : A strong absorption band characteristic of the ester carbonyl group.

C-F Stretches : Strong bands associated with the trifluoromethyl group.

C-H Stretches : Bands corresponding to the aromatic, methyl, and ethyl C-H bonds.

Aromatic C=C Stretches : A series of bands typical for the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ester C=O | Stretching | ~1720 - 1740 | Strong |

| Trifluoromethyl C-F | Symmetric/Asymmetric Stretching | ~1100 - 1350 | Strong |

| Aromatic C-H | Stretching | ~3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | ~2850 - 3000 | Medium |

Reaction Pathway Simulations and Transition State Identification

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For a molecule like this compound, a common reaction to study would be its hydrolysis (reaction with water) to yield 4-methyl-3-(trifluoromethyl)benzoic acid and ethanol (B145695). A reaction pathway simulation for this process would involve:

Locating Reactants and Products : Optimizing the geometries of the starting materials and final products.

Identifying Intermediates : Finding any stable intermediates, such as the tetrahedral intermediate formed by the nucleophilic attack of water on the carbonyl carbon.

Finding Transition States : Using algorithms to locate the transition state structures that connect the reactants, intermediates, and products. The transition state is a first-order saddle point on the potential energy surface.

Calculating Activation Energies : Determining the energy barrier for the reaction by calculating the energy difference between the reactants and the transition state.

These simulations provide a detailed, step-by-step understanding of the reaction mechanism, which is often impossible to observe directly through experiments. researchgate.net

Solvent Effects and Solvation Models

Reactions and spectroscopic measurements are typically performed in a solvent, which can significantly influence the properties and reactivity of a molecule. Computational models must account for these solvent effects to provide realistic predictions. nih.gov

Solvation models are generally categorized into two types:

Explicit Solvation : Individual solvent molecules are included in the calculation. This method is computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding.

Implicit Solvation : The solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. liverpool.ac.uk It creates a cavity in the dielectric medium that represents the solute, allowing for the calculation of electrostatic interactions between the solute and the solvent.

For simulations involving this compound, using an implicit model like PCM would be crucial for accurately predicting properties such as NMR chemical shifts, reaction energetics, and electronic properties in solution. carlroth.com

Table 4: Common Solvation Models

| Model Type | Model Name | Description |

|---|---|---|

| Implicit | Polarizable Continuum Model (PCM) | Represents the solvent as a continuous dielectric medium. |

| Implicit | Conductor-like Screening Model (COSMO) | A variant of the continuum model particularly suited for conductors. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Synthetic Building Block for Complex Molecules

The structural arrangement of Ethyl 4-methyl-3-(trifluoromethyl)benzoate makes it an important starting material, or building block, for the construction of more elaborate molecular architectures. The different functional groups on the aromatic ring offer multiple reaction sites for synthetic transformations. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into an amide, providing access to a wide range of derivatives. guidechem.com

The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but also directs the regiochemical outcome of such reactions. nih.gov This control is crucial in multi-step syntheses where precise assembly of molecular components is required. Researchers leverage this compound to introduce the 4-methyl-3-(trifluoromethyl)phenyl moiety into larger target molecules, a structural motif that is of significant interest in various areas of chemical science. bldpharm.comnih.gov

Table 1: Potential Synthetic Transformations of this compound This table is generated based on established chemical principles for the functional groups present in the molecule.

| Functional Group | Reaction Type | Product Class | Potential Utility |

|---|---|---|---|

| Ethyl Ester | Hydrolysis | Carboxylic Acid | Precursor for amides, acid chlorides, other esters |

| Ethyl Ester | Reduction | Benzyl Alcohol | Intermediate for ethers, aldehydes, halides |

| Ethyl Ester | Aminolysis | Amide | Synthesis of bioactive compounds, polymers |

| Aromatic Ring | Nitration | Nitro-derivative | Precursor to amines via reduction |

| Methyl Group | Free-radical Halogenation | Benzyl Halide | Intermediate for further functionalization |

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance pharmacological properties. mdpi.com The trifluoromethyl group is particularly valued for its ability to improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets. mdpi.com

The 4-methyl-3-(trifluoromethyl)phenyl scaffold, derived from this compound, is found in various compounds explored for therapeutic applications. For instance, this structural unit is used in the synthesis of kinase inhibitors, which are a critical class of drugs for treating cancer and neurodegenerative disorders such as Alzheimer's disease. google.com Research has also shown that 4-trifluoromethyl derivatives of salicylate (B1505791) are potent inhibitors of the transcription factor NF-κB, which plays a key role in inflammatory responses. nih.gov Furthermore, related structures like 4-(trifluoromethyl)benzohydrazide have been used to synthesize inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets in the management of neurodegenerative conditions. mdpi.com

Table 2: Research Applications in Medicinal Chemistry

| Target Molecule Class | Therapeutic Area | Role of the Trifluoromethyl Group |

|---|---|---|

| Kinase Inhibitors | Oncology, Neurology | Enhancing binding affinity and metabolic stability. google.com |

| Salicylate Derivatives | Anti-inflammatory | Potentiating the inhibition of NF-κB activation. nih.gov |

| Hydrazone Derivatives | Neurodegenerative Disease | Serving as a key structural component for enzyme inhibition. mdpi.com |

Intermediate in Agrochemical Research

The principles that make the trifluoromethyl group valuable in pharmaceuticals also apply to agrochemical research. sciencedaily.com Many modern herbicides, insecticides, and fungicides contain fluorinated moieties to enhance their efficacy and stability. researchgate.netresearchgate.net The strong electron-withdrawing nature of the CF3 group can significantly increase the biological activity of these agents. nih.gov

This compound serves as an intermediate for the synthesis of active agrochemical ingredients. The 4-methyl-3-(trifluoromethyl)phenyl unit can be incorporated into various chemical scaffolds to develop new crop protection agents. For example, pyrazole (B372694) derivatives containing trifluoromethylphenyl groups have been investigated for their potential as pesticides. mdpi.com The specific substitution pattern of the starting material allows chemists to systematically modify molecular structures to optimize for potency against target pests while minimizing effects on non-target organisms.

Table 3: Role in the Development of Agrochemicals

| Agrochemical Class | Potential Target | Contribution of the 4-methyl-3-(trifluoromethyl)phenyl Moiety |

|---|---|---|

| Herbicides | Weed enzyme systems | Increases potency and metabolic resistance in the target weed. |

| Insecticides | Insect nervous system | Enhances binding to target receptors and improves bioavailability. |

| Fungicides | Fungal cell processes | Contributes to higher efficacy and stability in the field. |

Development of Novel Organic Materials with Tailored Properties

In materials science, building blocks containing trifluoromethyl groups are used to create polymers and other organic materials with specific, desirable properties. While direct applications of this compound are not extensively documented, related trifluoromethylated benzoates are recognized for their potential in developing specialty polymers and fine chemicals. chemimpex.com The CF3 group can impart high thermal stability, chemical resistance, and hydrophobicity.

This compound is a candidate for use as a monomer or a modifying agent in the synthesis of advanced materials. For example, it could be incorporated into polyesters or polyamides, where the trifluoromethyl group would enhance the material's durability and modify its surface properties, making it less permeable to water and oils. These characteristics are highly sought after for applications such as specialty coatings, advanced composites, and materials for electronic devices.

Table 4: Potential Applications in Materials Science

| Material Type | Desired Property | Role of the Trifluoromethyl Group |

|---|---|---|

| Specialty Polymers (e.g., Polyesters) | Chemical & Thermal Resistance | Increases stability due to the strong C-F bonds. |

| High-Performance Coatings | Hydrophobicity / Oleophobicity | Lowers surface energy, repelling water and oils. |

| Liquid Crystals | Modified Dielectric Properties | Influences molecular polarity and packing. |

| Electronic Materials | Low Dielectric Constant | Can reduce signal loss in microelectronic components. |

Role in Catalyst Design and Ligand Synthesis

The design of catalysts, particularly metal-organic complexes, often requires ligands with specific electronic and steric properties. Substituted benzoic acids are frequently used as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.gov

The carboxylic acid derived from this compound can serve as a ligand for creating such frameworks. The methyl and trifluoromethyl groups on the aromatic ring would project into the pores of the MOF, influencing its size, shape, and chemical environment. This allows for the fine-tuning of the framework's properties for specific applications. Furthermore, the ester can be chemically transformed into other coordinating groups (e.g., phosphines, pyridines) to create bespoke ligands for homogeneous catalysis, where the electronic influence of the CF3 group can modulate the activity and selectivity of the metal center.

Table 5: Applications in Catalyst and Ligand Development

| Area of Catalysis | Role of the Compound | Effect of Substituents |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Precursor to the carboxylic acid ligand. nih.gov | The CF3 and methyl groups tailor the pore environment and functionality. |

| Homogeneous Catalysis | Synthetic precursor for more complex ligands. | The electron-withdrawing CF3 group modifies the electronic properties of the metal center. |

Environmental Fate and Degradation Studies: Theoretical and Methodological Perspectives

Modeling Environmental Partitioning and Transport

Predicting how Ethyl 4-methyl-3-(trifluoromethyl)benzoate will distribute itself among various environmental media—such as air, water, soil, and sediment—is the first step in assessing its environmental risk. This partitioning behavior governs the compound's concentration in different phases and its potential for long-distance transport. Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™ (Estimation Programs Interface), can provide estimates of the key physicochemical properties required for this modeling. chemsafetypro.comchemistryforsustainability.orgepisuite.dev

Table 7.1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Unit | Method/Model |

|---|---|---|---|

| Molecular Weight | 232.2 | g/mol | - |

| Log Kow (Octanol-Water Partition Coefficient) | 4.15 | - | KOWWIN™ |

| Water Solubility | 35.2 | mg/L | WSKOWWIN™ |

| Vapor Pressure | 0.018 | mmHg at 25°C | MPBPWIN™ |

| Henry's Law Constant | 1.35 x 10-4 | atm·m³/mol | HENRYWIN™ |

Note: These values are estimations from QSAR models (EPI Suite™) and should be used as a preliminary basis for environmental assessment in the absence of experimental data.

Multimedia compartmental models are mathematical tools that describe the environment as a series of interconnected, well-mixed boxes or compartments (e.g., air, water, soil, sediment). nih.govresearchgate.net These models use the physicochemical properties of a chemical, along with environmental parameters, to solve mass balance equations that predict the distribution and concentration of the substance in each compartment at a steady state.

For this compound, the predicted Log Kow of 4.15 suggests a significant tendency to partition from water into organic phases. Consequently, a multimedia model would likely predict that if released into an aquatic environment, a substantial fraction of the compound would sorb to suspended organic matter and ultimately accumulate in the sediment. Its moderate water solubility (35.2 mg/L) indicates that a portion will remain dissolved in the water column, while the estimated vapor pressure and Henry's Law constant suggest a potential for volatilization from water surfaces into the atmosphere.

Fugacity-based models, pioneered by Donald Mackay, offer a powerful thermodynamic framework for understanding and predicting the partitioning of chemicals. oup.comsserc.org.uk Fugacity (ƒ), which has units of pressure (Pa), represents the "escaping tendency" of a chemical from a particular phase. At equilibrium, the fugacity of a chemical is uniform across all environmental compartments. wikipedia.org

The relationship between concentration (C), fugacity (ƒ), and the fugacity capacity (Z) of a phase is given by:

C = Z * ƒ wikipedia.org

The fugacity capacity (Z, in mol/m³·Pa) is a parameter unique to each chemical and environmental phase, quantifying the capacity of that phase to absorb the chemical. wikipedia.org It is calculated from the chemical's physicochemical properties. wikipedia.org For instance:

Zair = 1 / RT (where R is the gas constant and T is temperature)

Zwater = 1 / H (where H is the Henry's Law constant)

Zsoil/sediment is proportional to the organic carbon partition coefficient (Koc)

Using the predicted properties of this compound, one could calculate the Z-values for air, water, soil, and sediment. A Level I fugacity calculation, which assumes a simple closed system at equilibrium, would predict the percentage distribution of the compound among these compartments. Given its properties, it is anticipated that the fugacity capacity would be highest for soil organic carbon and sediment, indicating these as primary sinks for the compound.

Abiotic Degradation Pathways and Kinetics

Abiotic degradation processes are non-biological transformations that can break down chemical compounds in the environment. For this compound, the most relevant abiotic pathways are likely to be photochemical transformation and hydrolysis.

Aromatic compounds can undergo photochemical degradation through direct photolysis (absorption of sunlight) or indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals). The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the ester functionality on the benzene (B151609) ring will influence the compound's absorption of UV radiation and its reactivity.

Studies on other trifluoromethylated aromatic compounds have shown that photolysis can lead to defluorination. nih.gov For instance, the photodegradation of trifluoromethyl benzoic acid isomers has been observed under UVC irradiation, suggesting that the C-F bonds can be cleaved under energetic conditions. nih.gov The quantum yield, which is the efficiency of a photochemical process, is a critical parameter but is unknown for this specific compound. wikipedia.org It is plausible that direct absorption of sunlight could lead to the cleavage of the ester bond or transformations involving the trifluoromethyl group. Indirect photolysis, particularly reaction with hydroxyl radicals in the atmosphere or water, is likely a significant degradation pathway.

Hydrolysis is the cleavage of a chemical bond by the addition of water. The ester functional group in this compound is susceptible to hydrolysis, which would break the ester linkage to form 4-methyl-3-(trifluoromethyl)benzoic acid and ethanol (B145695).

The rate of ester hydrolysis is highly dependent on pH and temperature. It can be catalyzed by both acid and base. sserc.org.ukiosrjournals.orgepa.gov

Base-catalyzed hydrolysis: This is typically the dominant pathway for esters in natural waters (pH 6-9). The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions. This would likely result in a faster hydrolysis rate compared to unsubstituted ethyl benzoate (B1203000). iosrjournals.org

Acid-catalyzed hydrolysis: This process becomes more significant at low pH values.

Biotic Transformation and Biodegradation Potential

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms like bacteria and fungi. The potential for this compound to be biodegraded is a key factor in its environmental persistence.

The structure of this compound presents features that both facilitate and hinder biodegradation. The aromatic ring and ester linkage are common motifs in nature, and many microorganisms possess enzymatic pathways to degrade them. researchgate.netresearchgate.net However, the trifluoromethyl group is a xenobiotic moiety, and the carbon-fluorine bond is exceptionally strong, making it resistant to cleavage. episuite.dev

The likely initial steps in the aerobic biodegradation pathway would involve:

Ester Cleavage: Microorganisms commonly produce esterase enzymes that can hydrolyze the ester bond, yielding 4-methyl-3-(trifluoromethyl)benzoic acid and ethanol. Ethanol would be readily metabolized.

Aromatic Ring Cleavage: The resulting substituted benzoic acid would then be the substrate for further degradation. Bacteria typically employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to catecholic intermediates. These intermediates then undergo ring cleavage via either ortho or meta pathways, eventually funneling the breakdown products into central metabolic cycles like the Krebs cycle. researchgate.netresearchgate.net

The presence of the trifluoromethyl group poses a significant challenge to microbial degradation. While some microorganisms have been shown to degrade certain fluorinated aromatic compounds, the process is often slow, and the trifluoromethyl group can sometimes lead to the accumulation of partially degraded, fluorinated intermediates. nih.gov Under anaerobic conditions, the degradation of aromatic compounds often proceeds via the formation of benzoyl-CoA as a central intermediate. nih.govnih.gov The degradation of the substituted benzoic acid derived from this compound would likely follow a similar pathway, although the trifluoromethyl group could inhibit key enzymatic steps.

QSAR models like BIOWIN™ can provide a qualitative prediction of biodegradability (e.g., "readily biodegradable" or "not readily biodegradable"). chemistryforsustainability.org Given the presence of the trifluoromethyl group, it is probable that this compound would not be classified as readily biodegradable.

Table 7.2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-methyl-3-(trifluoromethyl)benzoic acid |

| Ethanol |

| Ethyl benzoate |

| Benzoic acid |

Microbial Metabolism and Biotransformation Pathways

Direct microbial degradation studies on this compound are not extensively documented in publicly available literature. However, the metabolic fate of this compound can be inferred from studies on structurally similar molecules, such as fluorinated and alkyl-substituted benzoates. The degradation process is anticipated to commence with the hydrolysis of the ethyl ester bond by microbial esterases, yielding ethanol and 4-methyl-3-(trifluoromethyl)benzoic acid. This initial step increases the water solubility of the molecule and makes the aromatic ring accessible for further enzymatic attack.

Following ester hydrolysis, the aerobic degradation of the resulting 4-methyl-3-(trifluoromethyl)benzoic acid is likely to proceed via pathways established for other fluorinated aromatic compounds. Bacteria from genera such as Pseudomonas, Alcaligenes, and Aureobacterium have been shown to degrade monofluorobenzoates. nih.gov The typical aerobic pathway involves dioxygenase-catalyzed hydroxylation of the aromatic ring to form a catechol-like intermediate. For 4-methyl-3-(trifluoromethyl)benzoic acid, this would likely result in a substituted catechol.

Subsequent steps involve the cleavage of the aromatic ring. However, the presence of the highly stable trifluoromethyl (-CF3) group poses a significant challenge to complete mineralization. Studies on trifluoromethyl-substituted benzoates have shown that while initial oxidation and ring cleavage can occur, the degradation often halts at the formation of trifluoromethyl-containing aliphatic acids, which are resistant to further microbial breakdown. nih.gov

Under anaerobic conditions, the degradation pathway would likely proceed through the formation of a benzoyl-CoA derivative, a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.govresearchgate.net The aromatic ring would then be reduced and subsequently cleaved. The ultimate fate of the trifluoromethyl group in these pathways remains a key area for further research, as it is a major determinant of the compound's environmental persistence.

Table 1: Postulated Microbial Biotransformation Steps for this compound

| Step | Reaction | Enzyme Class (Postulated) | Intermediate Compound |

| 1 | Ester Hydrolysis | Esterase | 4-methyl-3-(trifluoromethyl)benzoic acid |

| 2 | Ring Dioxygenation | Dioxygenase | Substituted Catechol Derivative |

| 3 | Ring Cleavage | Dioxygenase | Ring-fission products (e.g., muconic acid derivatives) |

| 4 | Further Metabolism | Various | Aliphatic acids (potential for persistent fluorinated metabolites) |

Prediction Models for Biodegradability

In the absence of extensive empirical data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable tool for estimating the biodegradability of chemical compounds. nih.govnih.gov These models correlate a compound's structural features with its likelihood of being degraded by microorganisms.

For this compound, several structural characteristics suggest it would be predicted as not readily biodegradable:

Aromaticity: The presence of a stable benzene ring generally reduces the rate of biodegradation compared to aliphatic compounds. researchgate.net

Halogenation: The trifluoromethyl group is a key feature. Halogenated compounds, particularly those with C-F bonds, are known for their persistence. The strength of the carbon-fluorine bond makes it resistant to both enzymatic and chemical cleavage. researchgate.net

Substitution Pattern: The specific arrangement of the methyl and trifluoromethyl groups on the benzene ring influences enzymatic recognition and activity, potentially hindering the initiation of the degradation cascade.

Table 2: Structural Features of this compound and Their Likely Impact on Predicted Biodegradability

| Structural Feature | General Impact on Biodegradability | Predicted Contribution for this Compound |

| Ethyl Ester Group | Generally increases biodegradability (hydrolyzable) | Positive (initial step) |

| Benzene Ring | Generally decreases biodegradability | Negative |

| Methyl Group | Variable, can sometimes facilitate initial oxidation | Neutral to slightly positive |

| Trifluoromethyl Group | Strongly decreases biodegradability | Strongly Negative |

Advanced Analytical Methodologies for Environmental Monitoring

The reliable detection and quantification of this compound in environmental matrices such as water, soil, and sediment are essential for monitoring its presence and fate. Advanced analytical techniques, primarily based on chromatography coupled with mass spectrometry, are required to achieve the necessary sensitivity and selectivity. wiley.com

The standard analytical workflow involves several key stages:

Sample Collection and Preparation: This stage is critical for isolating the target analyte from the complex environmental matrix. For water samples, solid-phase extraction (SPE) using cartridges with a C18 stationary phase is a common method for concentrating the analyte and removing interfering substances. For soil and sediment, solvent extraction, often accelerated by sonication or pressurized fluid, is typically employed, followed by a cleanup step.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary separation techniques.

LC-based methods are well-suited for the direct analysis of the compound or its primary hydrolysis product, 4-methyl-3-(trifluoromethyl)benzoic acid. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govacgpubs.org

GC-based methods offer high resolution but may require derivatization of the carboxyl group (if the ester is hydrolyzed) to increase volatility. researchgate.netresearchgate.net The intact ester is sufficiently volatile for direct GC analysis. A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Detection and Quantification: Mass Spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity.

LC-MS/MS (Tandem Mass Spectrometry) is a powerful technique that involves selecting the molecular ion of the analyte and fragmenting it to produce characteristic product ions. nih.govsemanticscholar.org This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for very low detection limits, often in the parts-per-trillion (ng/L) range for water samples.

GC-MS involves separating compounds by GC and then detecting them with a mass spectrometer, which provides both retention time and mass spectral data for confident identification. nih.govnih.gov

Table 3: Overview of Analytical Techniques for Environmental Monitoring

| Technique | Sample Preparation | Separation Principle | Detection Principle | Key Advantages |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Reversed-Phase Chromatography | Tandem Mass Spectrometry (MRM) | High sensitivity and specificity; no derivatization needed. nih.govsemanticscholar.org |

| GC-MS | Solvent Extraction, SPE, Derivatization (for acid) | Capillary Gas Chromatography | Mass Spectrometry (Scan or SIM) | High resolution; excellent for separating isomers. researchgate.netresearchgate.net |

Green Chemistry Principles in Synthetic Design to Mitigate Environmental Impact

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. This involves designing synthetic routes that maximize efficiency while minimizing waste and the use of hazardous substances.

Key green chemistry strategies applicable to the synthesis include:

Catalysis: Utilizing efficient catalysts can reduce reaction times, lower energy requirements, and enable reactions to proceed under milder conditions. For the esterification step (reacting 4-methyl-3-(trifluoromethyl)benzoic acid with ethanol), solid acid catalysts could replace traditional corrosive mineral acids like sulfuric acid, simplifying purification and reducing waste.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. rasayanjournal.co.inijsdr.orgajrconline.org Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. This has been successfully applied to the synthesis of various esters and other aromatic compounds. rasayanjournal.co.inias.ac.in

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like direct C-H functionalization to introduce the trifluoromethyl or methyl groups, if feasible, would be more atom-economical than multi-step sequences involving protecting groups or leaving groups that end up as waste.

Safer Solvents and Reaction Conditions: Exploring the use of greener solvents (e.g., ionic liquids, supercritical fluids, or even solvent-free conditions) can reduce the environmental and health impacts associated with volatile organic compounds (VOCs). tsijournals.com Recent methods for trifluoromethylation of esters often focus on developing protocols that operate under mild conditions, avoiding harsh reagents. beilstein-journals.orgchemistryviews.orgorganic-chemistry.org

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green and environmentally responsible chemical manufacturing.

Q & A

Q. What are the established synthetic routes for Ethyl 4-methyl-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via gold-catalyzed fluoroarylation of gem-difluoroallenes, as demonstrated in recent studies. For example, ethyl-substituted trifluoromethyl benzoates are synthesized by reacting trifluoromethyl-substituted allenes with arylboronic acids under catalytic Au(I) conditions. Reaction parameters such as catalyst loading (e.g., 5 mol% AuCl), solvent (toluene), and temperature (80°C) significantly affect yield. A representative synthesis achieved 56% yield with >99:1 regioselectivity .

Q. How is the structural integrity of this compound validated in crystallographic studies?